molecular formula C32H58O14 B8104097 Bis-propargyl-PEG14

Bis-propargyl-PEG14

Cat. No.: B8104097
M. Wt: 666.8 g/mol
InChI Key: CNZIDLBDXPTXEJ-UHFFFAOYSA-N
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Description

Bis-propargyl-PEG14 (CAS 124238-56-8) is a homobifunctional crosslinker specifically designed for Click Chemistry applications . This reagent features a terminal propargyl group at each end of a hydrophilic polyethylene glycol (PEG) chain, enabling it to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions . This reaction efficiently forms stable 1,2,3-triazole linkages with azide-bearing compounds or biomolecules, providing a reliable and robust method for bioconjugation and polymer networking . The embedded PEG14 spacer chain is a critical feature that greatly improves the hydrophilicity and solubility of the conjugate in aqueous media, making this compound an ideal linker for biological applications where water solubility is a concern . The compound has a molecular weight of 666.8 and a molecular formula of C 32 H 58 O 14 . It is typically provided with a high purity of ≥95% and should be stored at -20°C . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H58O14/c1-3-5-33-7-9-35-11-13-37-15-17-39-19-21-41-23-25-43-27-29-45-31-32-46-30-28-44-26-24-42-22-20-40-18-16-38-14-12-36-10-8-34-6-4-2/h1-2H,5-32H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNZIDLBDXPTXEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H58O14
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

666.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sodium Hydride (NaH)-Mediated Propargylation

A widely employed method involves the reaction of PEG14 diol with propargyl bromide in the presence of sodium hydride (NaH) and a catalytic amount of tetrabutylammonium iodide (Bu4_4NI).

Procedure :

  • PEG14 diol is dissolved in anhydrous tetrahydrofuran (THF).

  • NaH (3 equivalents) is added under nitrogen at 0°C, followed by propargyl bromide (3 equivalents) and Bu4_4NI (0.05 equivalents).

  • The mixture is stirred at room temperature for 12–24 hours.

Key Outcomes :

  • Yield : Up to 91%.

  • Purity : >95% after column chromatography (silica gel, ethyl acetate/hexane).

  • Advantages : High efficiency and compatibility with PEG diols of varying lengths.

Potassium Carbonate (K2_22CO3_33) in Polar Aprotic Solvents

Alternative conditions utilize K2_2CO3_3 in dimethylformamide (DMF) or acetone, enabling milder base-mediated alkylation.

Procedure :

  • PEG14 diol is combined with K2_2CO3_3 (2.4 equivalents) in DMF.

  • Propargyl bromide (2.4 equivalents) is added dropwise at 60°C for 5–10 hours.

Key Outcomes :

  • Yield : 54–73%.

  • Purity : >98% after aqueous workup and recrystallization.

  • Limitations : Longer reaction times and higher temperatures compared to NaH-based methods.

Phase-Transfer Catalysis (PTC) for Ambient-Temperature Synthesis

Aqueous Alkaline Conditions with Tetrabutylammonium Bromide

Phase-transfer catalysis enables propargylation under ambient conditions, minimizing side reactions.

Procedure :

  • PEG14 diol is dissolved in aqueous sodium hydroxide (NaOH) with tetrabutylammonium bromide (0.1 equivalents).

  • Propargyl chloride (2.4 equivalents) is added, and the mixture is vigorously stirred at 20–50°C for 2–12 hours.

Key Outcomes :

  • Yield : 85–97%.

  • Purity : >95% after filtration and washing with methanol.

  • Advantages : Avoids hazardous propargyl bromide; scalable for industrial applications.

Comparative Analysis of Synthetic Methods

Method Reagents Conditions Yield Purity Scalability
NaH-Mediated AlkylationNaH, Bu4_4NIRT, 12–24 h91%>95%High
K2_2CO3_3 in DMFK2_2CO3_360°C, 5–10 h54–73%>98%Moderate
Phase-Transfer CatalysisNaOH, TBAB20–50°C, 2–12 h85–97%>95%Industrial

Key Observations :

  • Efficiency : NaH and PTC methods offer superior yields (>85%) compared to K2_2CO3_3-mediated reactions.

  • Safety : PTC employs propargyl chloride, which is less shock-sensitive than propargyl bromide.

  • Purification : Column chromatography is essential for NaH/K2_2CO3_3 methods, whereas PTC-derived products require simple filtration.

Mechanistic Insights and Side Reactions

Nucleophilic Substitution Dynamics

The propargyl halide reacts with the PEG diol’s hydroxyl groups via an SN_\text{N}2 mechanism. Steric hindrance in PEG14 necessitates excess propargyl halide (2.4–3 equivalents) to ensure bis-functionalization.

Mitigating C-Alkylation

Phase-transfer catalysis selectively promotes O-alkylation over C-alkylation, a common side reaction in traditional alkylation methods. This selectivity is attributed to the aqueous-organic interface, which stabilizes the alkoxide intermediate.

Industrial and Research Applications

  • Drug Delivery : Bis-propargyl-PEG14 serves as a linker in antibody-drug conjugates (ADCs), enhancing solubility and pharmacokinetics.

  • Click Chemistry : The terminal alkyne groups enable copper-free conjugation with azide-modified biomolecules, critical for proteolysis-targeting chimeras (PROTACs) .

Chemical Reactions Analysis

Types of Reactions

Bis-propargyl-PEG14 primarily undergoes Click Chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms stable triazole linkages between the propargyl groups and azide-bearing compounds .

Common Reagents and Conditions

    Reagents: Azide-bearing compounds, copper sulfate, sodium ascorbate.

    Conditions: The reaction is typically carried out in aqueous media at room temperature.

Major Products

The major products of the CuAAC reaction involving this compound are triazole-linked conjugates. These conjugates are stable and can be used in various applications, including bioconjugation and material science .

Scientific Research Applications

Chemistry: Crosslinking and Polymer Synthesis

Bis-propargyl-PEG14 is used as a crosslinker in the synthesis of complex molecules and polymers. Its propargyl groups can react with azide-bearing compounds via copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming stable triazole linkages. This reaction is highly specific and efficient, making it suitable for creating complex polymer networks.

Application Description Benefits
Polymer SynthesisForms stable triazole linkages with azide compoundsHigh specificity and efficiency
CrosslinkingEnhances mechanical properties of polymersImproved durability and stability

Biology: Bioconjugation Techniques

In biology, this compound is employed in bioconjugation techniques to link biomolecules such as proteins and nucleic acids. The PEG backbone enhances solubility and biocompatibility, while the propargyl groups provide a versatile handle for click chemistry reactions.

Application Description Benefits
BioconjugationLinks biomolecules via CuAAC reactionsPrecise and stable conjugates
Protein ModificationEnhances protein stability and solubilityImproved therapeutic potential

Medicine: Drug Delivery Systems and Diagnostic Agents

This compound is used in the development of drug delivery systems and diagnostic agents. Its ability to form stable conjugates with targeting ligands improves the specificity and efficacy of therapeutic agents.

Application Description Benefits
Drug DeliveryEnhances targeting precision and therapeutic outcomesImproved efficacy and reduced toxicity
Diagnostic AgentsFacilitates the development of targeted diagnostic toolsEnhanced specificity and sensitivity

Industry: Functional Materials Production

In industrial settings, this compound is utilized in the production of functional materials, including hydrogels and nanomaterials. These materials have applications in biomedical devices, drug delivery systems, and tissue engineering.

Application Description Benefits
Hydrogel ProductionCreates stable and biocompatible hydrogelsSuitable for biomedical applications
NanomaterialsEnhances stability and targeting capabilities of nanoparticlesImproved therapeutic delivery

Case Studies

  • Self-Healing Materials : Bis-propargyl-succinate, a similar compound, has been used in the development of self-healing materials. It acts as a healing agent by forming stable triazole linkages with azide-bearing polymers, enhancing the mechanical properties of damaged materials .
  • Targeted Therapeutics : Propargyl PEG linkers, similar to this compound, are used in creating targeted therapeutics. They enable precise chemical linkages through click chemistry, improving the efficacy and reducing the toxicity of therapeutic agents .

Mechanism of Action

The primary mechanism of action of Bis-propargyl-PEG14 involves its participation in Click Chemistry reactions. The propargyl groups react with azide-bearing compounds in the presence of a copper catalyst to form stable triazole linkages. This reaction is highly specific and efficient, making it suitable for various applications .

Comparison with Similar Compounds

Functional Group Diversity

  • This compound : The dual propargyl groups enable simultaneous conjugation with two azide-bearing molecules, making it ideal for synthesizing branched structures or crosslinked hydrogels .
  • Propargyl-PEG14-alcohol : Combines a propargyl group (click chemistry) with a hydroxyl group, which can be further oxidized or replaced with other reactive moieties (e.g., NHS esters) .
  • Propargyl-PEG14-acid : Offers a carboxylic acid for carbodiimide-mediated coupling (e.g., EDC/HATU) alongside click chemistry, enabling orthogonal conjugation strategies .

PEG Chain Length and Solubility

  • Longer PEG chains (e.g., PEG14 in this compound) enhance aqueous solubility and reduce immunogenicity compared to shorter analogs like Propargyl-PEG4-amine .
  • Shorter PEG derivatives (e.g., Propargyl-PEG6-alcohol) are preferred for applications requiring minimal steric hindrance, such as small-molecule bioconjugation .

Research Findings and Industrial Relevance

This compound in Material Science

This compound has been employed to synthesize degradable hydrogels for controlled drug release. For example, when reacted with tetra-azide crosslinkers, it forms stable triazole-linked networks with tunable mechanical properties .

Comparative Stability and Reactivity

  • Propargyl-PEG14-acid exhibits higher reactivity in aqueous media than its t-butyl ester counterpart due to the free carboxylic acid group .
  • This compound shows superior thermal stability compared to Propargyl-PEG6-alcohol, as longer PEG chains reduce crystallization .

Commercial Availability and Specifications

Broadpharm and MedChemExpress list Propargyl-PEG14-alcohol (purity: 98%, CAS: 32199-97-6) and Propargyl-PEG4-amine (purity: 98%, CAS: 1013921-36-2) as commercially available . This compound is typically offered as a custom synthesis product, emphasizing its niche application in advanced drug delivery systems .

Biological Activity

Bis-propargyl-PEG14 is a specialized polyethylene glycol (PEG) derivative characterized by the presence of two propargyl groups attached to a PEG backbone consisting of 14 ethylene glycol units. This compound is notable for its ability to participate in Click Chemistry , specifically through the copper-catalyzed azide-alkyne cycloaddition, which forms stable triazole linkages. These properties make this compound a valuable tool in bioconjugation, drug delivery, and various biomedical applications.

  • Molecular Formula : C32H60O16
  • Molecular Weight : 700.8 g/mol
  • Functional Groups :
    • Alkyne (propargyl)
    • PEG moiety

The structure of this compound enhances its solubility in aqueous environments and facilitates versatile functionalization opportunities, which are critical for its biological applications .

The primary mechanism through which this compound exhibits biological activity is via Click Chemistry . This reaction allows for the formation of stable triazole linkages when this compound interacts with azide-bearing biomolecules. The resulting conjugates maintain their biological functionality while providing enhanced stability and solubility .

1. Bioconjugation

This compound is extensively used for bioconjugation processes, linking proteins, peptides, or other biomolecules with minimal impact on their function. This capability is crucial for developing targeted therapeutics and imaging agents .

2. Antibody-Drug Conjugates (ADCs)

In ADC research, this compound serves as an efficient linker that allows precise control over linker lengths, enhancing therapeutic performance. The triazole bond formed during Click Chemistry mimics an amide bond, thus preserving the biological activity of the conjugated molecules .

3. Cell Imaging

The compound's ability to form stable triazole bonds makes it suitable for labeling and tracking cells in imaging studies. This application is vital for understanding cellular processes and disease mechanisms .

4. Surface Modification

This compound can improve biocompatibility and reduce nonspecific protein adsorption on surfaces, making it useful in various biomedical devices and applications .

Case Study 1: Drug Delivery Systems

A study demonstrated that incorporating this compound into drug delivery systems enhanced the solubility and bioavailability of hydrophobic drugs. The stable triazole linkage facilitated controlled drug release profiles under physiological conditions, indicating its potential in developing effective therapeutic formulations.

Case Study 2: Targeted Cancer Therapy

Research involving this compound in targeted cancer therapies showed that it could effectively conjugate with anticancer agents while maintaining their cytotoxicity against cancer cells. The study highlighted the compound's role in improving the selectivity and efficacy of cancer treatments through precise targeting mechanisms .

Comparative Analysis with Similar Compounds

CompoundFunctional GroupsSolubilityStabilityApplications
This compoundAlkyne, PEGHighHighBioconjugation, ADCs, Cell Imaging
Propargyl-PEG4AlkyneModerateModerateBasic bioconjugation
PEG-AzideAzideHighModerateLimited to Click Chemistry applications

The comparison illustrates that this compound stands out due to its dual propargyl groups, which enhance reactivity and versatility compared to other similar compounds .

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